molecular formula C22H19BrN2O2S B11353891 [4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

[4-(1,3-Benzothiazol-2-yl)piperidin-1-yl](5-bromo-3-methyl-1-benzofuran-2-yl)methanone

Cat. No.: B11353891
M. Wt: 455.4 g/mol
InChI Key: NTQUBRIFOYHUAL-UHFFFAOYSA-N
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Description

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is a complex organic compound that features a benzofuran and benzothiazole moiety. These structures are known for their significant biological activities and are often used in medicinal chemistry for drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE typically involves multi-step organic reactions. One common method includes the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran and benzothiazole moieties.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran moiety.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the benzofuran and benzothiazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Halogenation reagents like NBS and electrophiles such as alkyl halides are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce alcohols.

Scientific Research Applications

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[1-(5-BROMO-3-METHYL-1-BENZOFURAN-2-CARBONYL)PIPERIDIN-4-YL]-1,3-BENZOTHIAZOLE is unique due to the combination of benzofuran and benzothiazole moieties in a single molecule. This structural feature imparts a distinct set of chemical and biological properties, making it a valuable compound for research and development .

Properties

Molecular Formula

C22H19BrN2O2S

Molecular Weight

455.4 g/mol

IUPAC Name

[4-(1,3-benzothiazol-2-yl)piperidin-1-yl]-(5-bromo-3-methyl-1-benzofuran-2-yl)methanone

InChI

InChI=1S/C22H19BrN2O2S/c1-13-16-12-15(23)6-7-18(16)27-20(13)22(26)25-10-8-14(9-11-25)21-24-17-4-2-3-5-19(17)28-21/h2-7,12,14H,8-11H2,1H3

InChI Key

NTQUBRIFOYHUAL-UHFFFAOYSA-N

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)Br)C(=O)N3CCC(CC3)C4=NC5=CC=CC=C5S4

Origin of Product

United States

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